{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene
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Overview
Description
{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene is an organic compound characterized by a cyclohexene ring substituted with dimethyl groups and a methoxy group linked to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Substitution with Dimethyl Groups:
Attachment of the Methoxy Group: The methoxy group can be introduced via a Williamson ether synthesis, where an alkoxide reacts with a suitable alkyl halide.
Linking to the Benzene Ring: The final step involves the formation of a methylene bridge connecting the cyclohexene ring to the benzene ring, which can be achieved through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism by which {[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different substituents.
Methoxybenzene Derivatives: Compounds with a methoxy group attached to a benzene ring, such as anisole.
Dimethylcyclohexene Derivatives: Compounds with dimethyl groups on a cyclohexene ring, such as 3,4-dimethylcyclohexene.
Uniqueness
{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene is unique due to its specific combination of structural features, which may confer distinct chemical and physical properties
Properties
CAS No. |
80336-24-9 |
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Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
(3,4-dimethylcyclohex-3-en-1-ylidene)methoxymethylbenzene |
InChI |
InChI=1S/C16H20O/c1-13-8-9-16(10-14(13)2)12-17-11-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
QSFCVIGWYSQHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=COCC2=CC=CC=C2)CC1)C |
Origin of Product |
United States |
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